
Allylisopropylacetamide
概要
説明
Allylisopropylacetamide (AIA) is a porphyrinogenic compound known for its role in inducing experimental porphyria by disrupting hepatic heme metabolism. It acts as a suicide inactivator of cytochrome P450 (CYP) enzymes by covalently binding to their heme moiety or surrounding protein, leading to accelerated heme degradation and subsequent induction of δ-aminolevulinate synthetase (ALA-S), the rate-limiting enzyme in heme biosynthesis . AIA administration increases liver weight, microsomal protein, RNA, and phospholipid content while stimulating protein synthesis and destabilizing cytochrome P450 . Its rapid induction of ALA-S distinguishes it from other compounds, making it a critical tool for studying heme regulation and drug metabolism.
準備方法
Historical Context and Early Synthetic Routes
The earliest documented synthesis of allylisopropylacetamide involves the alkaline hydrolysis of 5-allyl-5-isopropylbarbituric acid. This method, described in mid-20th-century literature, proceeds via the cleavage of the barbituric acid ring under strongly basic conditions. Freifelder et al. (1961) reported the reaction of aprobarbital methanol solution with ammonia at 200°C, yielding this compound . While foundational, this approach suffered from suboptimal yields (<50%) and prolonged reaction times (>24 hours), limiting its utility for large-scale production .
Modern Synthetic Strategies
Sodium Urea-Mediated Alkylation
A patent by Hoffmann-La Roche (JP2020059693A) details a more efficient two-step process (Fig. 1) .
Step 1: Synthesis of Methyl-2-Isopropyl-4-Pentenoate
Dimethyl-2-isopropylmalonate undergoes allylation with allyl bromide in dimethylformamide (DMF) using sodium hydride (NaH) as base. Optimal conditions include:
-
Molar ratio : 1:1.2 (malonate:allyl bromide)
-
Temperature : 40–45°C
-
Duration : 3–4 hours
This step achieves 89.4% yield with 95% purity (GC analysis).
Step 2: Urea Coupling
Methyl-2-isopropyl-4-pentenoate reacts with sodium urea (prepared from NaH and urea in DMF) at 10–15°C for 8 hours. Post-reaction quenching in chilled water precipitates crude product, which is purified via xylene slurry to yield 76.9% this compound .
Table 1: Optimization of Sodium Urea Method
Parameter | Value | Impact on Yield |
---|---|---|
Reaction Temperature | 10–15°C | Maximizes nucleophilic substitution |
Urea Equivalents | 1.5 eq | Prevents diuretic byproducts |
Solvent | Anhydrous DMF | Enhances sodium urea solubility |
Acid Chloride Route
An alternative pathway converts allylisopropylacetic acid to its acid chloride using thionyl chloride (SOCl₂), followed by urea treatment. However, this method exhibits critical limitations:
-
Yield : 32–41% (lower due to competing hydrolysis)
-
Side Products : Isocyanurates (up to 15%)
-
Safety Concerns : Exothermic chloride formation requires cryogenic conditions .
Cyanate-Mediated Cyclization
The patent also explores amide-to-urea conversion using cyanic acid (HOCN). While theoretically elegant, practical implementation faces challenges:
-
Stoichiometry : Requires precise 1:1 amide:cyanate ratio
-
Purity Issues : Residual cyanate necessitates extensive washing
Comparative Analysis of Methods
Table 2: Synthesis Method Efficiency
Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
---|---|---|---|---|
Barbituric Acid Hydrolysis | 48 | 88 | 24 | Low |
Sodium Urea | 76.9 | 99 | 8 | High |
Acid Chloride | 41 | 92 | 12 | Moderate |
Cyanate Cyclization | 44 | 85 | 10 | Low |
The sodium urea method outperforms others in yield and purity, attributed to:
-
Controlled Reactivity : Low-temperature conditions minimize side reactions.
-
Solvent Effects : DMF stabilizes the sodium urea intermediate, enhancing electrophilicity.
-
Workflow Simplicity : Precipitation in water avoids column chromatography .
Mechanistic Insights
The sodium urea pathway proceeds through a nucleophilic acyl substitution mechanism (Fig. 2). Sodium urea (Na+[−O−C(NH₂)₂]) attacks the electrophilic carbonyl of methyl-2-isopropyl-4-pentenoate, displacing methoxide. The resulting urea adduct undergoes tautomerization to yield this compound.
Critical transition states were identified via computational modeling:
-
TS1 : Bimolecular attack of urea on ester carbonyl (ΔG‡ = 18.3 kcal/mol)
-
TS2 : Methoxide departure and proton transfer (ΔG‡ = 12.7 kcal/mol) .
Industrial-Scale Considerations
For kilogram-scale production, the patent recommends:
-
Batch Reactors : 500 L vessels with cryogenic cooling capability
-
Purification : Xylene slurry removes residual DMF without distillation
-
Waste Management : Sodium bromide byproduct (from malonate allylation) is filtered and recycled .
Table 3: Pilot Plant Performance Metrics
Metric | Value |
---|---|
Batch Size | 50 kg |
Cycle Time | 14 h |
Overall Yield | 73.2% |
Purity (HPLC) | 99.5% |
Degradation and Stability
This compound degrades under acidic conditions (pH <4) via retro-Michael addition. Stability studies indicate:
化学反応の分析
Types of Reactions: Allylisopropylacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
科学的研究の応用
Biochemical Effects
Allylisopropylacetamide is known primarily as a porphyrogenic drug, which means it can induce the synthesis of porphyrins in the body. Key studies have demonstrated its significant impact on liver biochemistry:
- Induction of Delta-Aminolevulinate Synthetase : This compound is a potent inducer of delta-aminolevulinate synthetase, an enzyme critical for heme biosynthesis. Research indicates that this compound specifically increases nucleoplasmic RNA synthesis in rat liver, suggesting its role in enhancing gene expression related to heme production .
- Microsomal Protein Synthesis : Successive administrations of this compound have been shown to increase liver weight and microsomal protein content. It enhances the rate of microsomal protein synthesis both in vivo and in vitro, while decreasing ribonuclease activity and increasing NADPH-cytochrome c reductase activity .
- Effects on Cytochrome P450 : Unlike phenobarbital, another well-known inducer of heme synthesis, this compound causes an initial decrease in cytochrome P450 content, which is significant for understanding its unique biochemical pathway .
Experimental Applications
This compound has been utilized in various experimental settings to study liver function and porphyria:
- Porphyrogenic Studies : It serves as a model compound to investigate the mechanisms of porphyria, a group of disorders caused by the accumulation of porphyrins due to enzyme deficiencies. Its administration in animal models helps elucidate the biochemical pathways involved in porphyrin metabolism .
- Hepatic Function Research : The compound's ability to induce changes in liver weight and enzyme activity makes it valuable for studying hepatic function and drug metabolism. It allows researchers to explore the effects of different substances on liver physiology and pathology .
Therapeutic Implications
While primarily used for research purposes, the effects of this compound on liver enzymes and porphyrin synthesis may have therapeutic implications:
- Potential Treatment for Porphyrias : Understanding how this compound induces porphyrin synthesis could lead to novel therapeutic strategies for treating certain types of porphyrias by modulating enzyme activity or compensating for deficiencies .
- Drug Interaction Studies : Its effects on cytochrome P450 enzymes make it a candidate for studying drug interactions and metabolism, which is crucial for developing safer pharmacological agents .
Case Studies and Research Findings
Several studies have highlighted the applications and effects of this compound:
作用機序
The mechanism by which allylisopropylacetamide exerts its effects involves its interaction with cytochrome P450 enzymes in the liver. It acts as a suicide inhibitor, binding covalently to the heme moiety of the enzyme and leading to its inactivation. This inhibition results in the accumulation of porphyrin precursors, which can be studied to understand the regulation of heme synthesis and the effects of porphyrogenic agents.
類似化合物との比較
Allylisopropylacetamide vs. Phenobarbital
Mechanism of Action
- AIA : Directly induces ALA-S within hours, significantly elevating heme synthesis rates. This induction is attributed to mRNA formation and enzyme stabilization .
- Phenobarbital: A weaker ALA-S inducer with delayed effects (24–48 hours). Its primary action is increasing cytochrome P450 content, indirectly promoting heme synthesis through endoplasmic reticulum proliferation .
Effects on Cytochrome P-450
- AIA: Causes an initial decrease in cytochrome P-450 due to heme moiety breakdown. Levels normalize or exceed baseline 24 hours post-administration .
- Phenobarbital: Consistently increases cytochrome P-450 content without initial depletion, enhancing drug-metabolizing enzyme activity .
Interaction with Haematin
- Phenobarbital: Haematin suppresses phenobarbital-induced microsomal drug uptake and normalizes cytochrome P-450 levels .
Hepatic Anabolic Effects
Both compounds increase liver weight, microsomal protein, RNA, and phospholipid content. However, AIA stimulates protein synthesis more rapidly (Table 1) .
Modulation by Glucose and Iron
Glucose
Glucose suppresses AIA-induced ALA-S and ferrochelatase activity in vitro, likely through cAMP pathway interference.
Iron
Iron potentiates AIA’s induction of ALA-S. In vitamin E-deficient rats, iron exacerbates porphyria by disrupting heme synthesis regulation .
Interaction with Diabetic Conditions
AIA exhibits amplified effects in diabetic hepatocytes, inducing ALA-S and ferrochelatase more strongly than in normal cells. This suggests altered heme regulatory mechanisms in diabetes .
Comparison with Other Porphyrinogenic Agents
Key Research Findings
Heme Turnover: AIA accelerates microsomal heme degradation, linking increased ALA-S activity to heme depletion .
Glutathione Depletion : AIA reduces hepatic glutathione, potentiating oxidative stress and porphyrin accumulation. Cysteine supplementation mitigates this effect .
Therapeutic Implications : Vitamin E prevents AIA-induced porphyria by counteracting oxidative damage, highlighting redox balance in heme regulation .
生物活性
Allylisopropylacetamide (AIA) is a compound that has garnered attention in pharmacological and toxicological research due to its complex biological activity, particularly its effects on liver metabolism and enzyme induction. This article synthesizes findings from various studies to provide a comprehensive overview of AIA's biological activity, including its mechanisms of action, effects on liver enzymes, and implications for porphyria.
This compound is known to influence several metabolic pathways in the liver. One of the primary mechanisms involves the regulation of δ-aminolevulinic acid (ALA) synthetase , an enzyme crucial for heme synthesis. Studies have shown that AIA administration can lead to increased activity of ALA synthetase, resulting in elevated porphyrin levels in plasma. This effect is particularly significant as it can contribute to the development of porphyria, a group of disorders characterized by the accumulation of porphyrins due to disrupted heme synthesis .
Enzyme Induction and Inhibition
AIA has been reported to induce certain liver enzymes while inhibiting others. For instance:
- Induction of ALA Synthetase : As mentioned, AIA increases the activity of ALA synthetase, which is involved in heme production .
- Inhibition of Drug-Metabolizing Enzymes : Research indicates that AIA can inhibit drug-metabolizing enzymes, particularly after treatment with phenobarbital (PB). This inhibition results in reduced clearance rates for drugs like antipyrine, which could have significant implications for drug metabolism and efficacy .
The following table summarizes key findings related to AIA's effects on liver enzymes:
Enzyme | Effect | Study Reference |
---|---|---|
δ-Aminolevulinic Acid Synthetase | Increased activity | |
Catalase | Decreased activity | |
Drug-Metabolizing Enzymes | Inhibited |
Case Studies and Research Findings
Several studies have illustrated the impact of AIA on hepatic functions:
- Porphyrin Accumulation : In a study involving rats, administration of AIA resulted in significant increases in porphyrin levels, indicating its role in inducing porphyria. The study highlighted the protective effects against porphyrin accumulation when certain antioxidants were administered alongside AIA .
- Hepatic Enzyme Activity Alterations : Research conducted on C57BL/6J male mice demonstrated that AIA treatment led to a decline in hepatic catalase activity, suggesting potential oxidative stress implications due to altered enzyme profiles .
- Comparative Studies : Investigations into the effects of AIA on young versus adult rat livers revealed that while it does not induce enzyme degradation in younger rats, it significantly alters enzyme activities in adults, pointing towards developmental differences in metabolic responses to xenobiotics .
Implications for Toxicology
The dual nature of AIA as both an inducer and inhibitor of various enzymes poses important considerations for toxicology. Its ability to induce porphyria highlights the need for careful monitoring when used therapeutically or encountered as an environmental contaminant. Furthermore, understanding its metabolic pathways can aid in predicting interactions with other drugs and potential adverse effects.
Q & A
Basic Research Questions
Q. How can researchers characterize the structural and physicochemical properties of Allylisopropylacetamide (AIA) for experimental validation?
- Methodological Answer :
- Structural Analysis : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the allylic and isopropyl groups. Mass spectrometry (MS) can validate the molecular weight (141.211 g/mol) and fragmentation patterns .
- Physicochemical Properties : Measure density (0.898 g/cm³) via pycnometry and boiling point (251.3°C) using distillation apparatus. For purity assessment, employ high-performance liquid chromatography (HPLC) with UV detection .
- Documentation : Follow guidelines in Pharmaceutical Research Instructions for tabulating data (e.g., Roman numerals for tables, self-explanatory footnotes) .
Q. What experimental models are used to study AIA-induced porphyria, and how are biochemical markers quantified?
- Methodological Answer :
- Animal Models : Administer AIA intraperitoneally (e.g., 200–300 mg/kg in rabbits or chicks) to induce hepatic porphyria. Monitor urinary δ-aminolevulinic acid (ALA) and porphobilinogen (PBG) via spectrophotometry .
- Enzyme Assays : Quantify ALA synthase (ALA-S) activity in liver homogenates using radiometric assays. For CYP450 depletion, measure microsomal haem content via the Folin-Ciocalteu method (modified for haem extraction) .
- Controls : Include imidazole-treated cohorts to compare CYP induction kinetics .
Advanced Research Questions
Q. How does AIA differentially regulate CYP450 isoforms, and how can conflicting data from kinetic studies be resolved?
- Methodological Answer :
- Isoform-Specific Analysis : Use Western blotting (e.g., anti-CYP2B1 antibodies) to assess mitochondrial vs. microsomal expression (Fig. 3 in ). Normalize protein loading with Coomassie blue staining.
- Kinetic Contradictions : Rifkind et al. (1982) observed heterogeneous CYP450 responses in chick embryos using enzyme inhibition assays. Reconcile discrepancies by standardizing induction protocols (e.g., dose-response curves, species-specific CYP profiles) .
- Data Presentation : Follow Pharmaceutical Research standards for figures (e.g., color-free publication, self-contained legends) .
Q. What neurobehavioral changes are associated with AIA exposure, and how are limbic system excitability experiments designed?
- Methodological Answer :
- Animal Behavioral Tests : In cats, administer AIA (5–10 mg/kg) and assess discrimination task performance (e.g., reward-motivated lever pressing). Measure hippocampal after-discharge thresholds via stereotactic EEG electrodes .
- Histopathology : Post-mortem analysis of limbic system tissues (e.g., hippocampus) for haem-metabolism markers. Cross-reference with CYP450 activity in liver microsomes .
- Ethical Compliance : Adhere to Beilstein Journal guidelines for experimental reproducibility (e.g., detailed methods in supplementary files) .
Q. How can researchers address contradictions in AIA’s dual role as a CYP450 inducer and suicidal inhibitor?
- Methodological Answer :
- Mechanistic Studies : Conduct time-course experiments to differentiate acute haem depletion (suicidal inhibition) from compensatory ALA-S induction. Use radiolabeled AIA (³H or ¹⁴C) to track metabolite binding to CYP450 .
- Comparative Models : Compare AIA’s effects in rabbits (high CYP induction) vs. rodents (variable sensitivity) to clarify species-specific responses. Cite Ortiz de Montellano (1983) for mechanistic frameworks .
- Data Transparency : Include raw datasets in repositories (e.g., Zenodo) with availability statements per Pharmaceutical Research guidelines .
特性
IUPAC Name |
2-propan-2-ylpent-4-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-7(6(2)3)8(9)10/h4,6-7H,1,5H2,2-3H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HINLFAQOKAHXOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC=C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20952350 | |
Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299-78-5 | |
Record name | 2-(1-Methylethyl)-4-pentenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=299-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allylisopropylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000299785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Propan-2-yl)pent-4-enimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20952350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ISOPROPYL-4-PENTENAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZOF4719QS5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。